molecular formula C14H11F3N2S2 B2650704 N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 281212-51-9

N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2650704
CAS No.: 281212-51-9
M. Wt: 328.37
InChI Key: AYFXLOXAPCWPTL-UHFFFAOYSA-N
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Description

N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a mercaptophenyl group and a trifluoromethylphenyl group attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-mercaptophenylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: Lacks the trifluoromethyl group and has different reactivity and properties.

    N-(2-mercaptophenyl)thiourea: Similar structure but without the trifluoromethyl group.

    N-(3-trifluoromethylphenyl)thiourea: Lacks the mercapto group.

Uniqueness

N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the mercapto and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-sulfanylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2S2/c15-14(16,17)9-4-3-5-10(8-9)18-13(21)19-11-6-1-2-7-12(11)20/h1-8,20H,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFXLOXAPCWPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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